Ethyl 2-oxocycloheptanecarboxylate
Overview
Description
Ethyl 2-oxocycloheptanecarboxylate is an organic compound with the molecular formula C10H16O3. It is characterized by a seven-membered ring structure containing both a ketone (C=O) and an ester (COO) functional group . This compound is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxocycloheptanecarboxylate can be synthesized through several methods. One common method involves the reaction of cycloheptanone with diethyl oxalate in the presence of sodium ethoxide. The reaction is typically carried out in ethanol at temperatures ranging from -5°C to 25°C for about 5 hours . The mixture is then acidified, filtered, and purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are essential due to the flammable nature of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxocycloheptanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Cycloheptanecarboxylic acid.
Reduction: Ethyl 2-hydroxycycloheptanecarboxylate.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2-oxocycloheptanecarboxylate has diverse applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-oxocycloheptanecarboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing biochemical pathways and enzyme activities. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Ethyl 2-oxocycloheptanecarboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: Contains a six-membered ring, making it less sterically hindered and more reactive in certain reactions.
Ethyl 2-oxocyclopentanecarboxylate: Features a five-membered ring, which can lead to different reactivity and stability profiles.
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
This compound stands out due to its seven-membered ring, which provides unique steric and electronic properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
ethyl 2-oxocycloheptane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBAWHVHOVBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299499 | |
Record name | ethyl 2-oxocycloheptanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774-05-0 | |
Record name | 774-05-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-oxocycloheptanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-oxocycloheptane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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